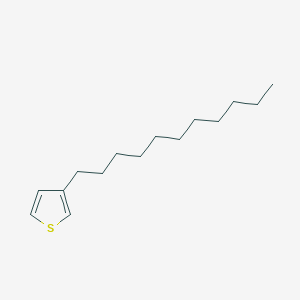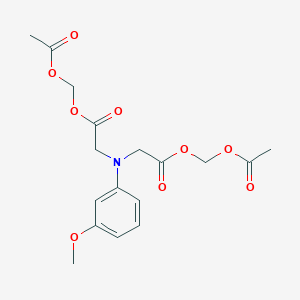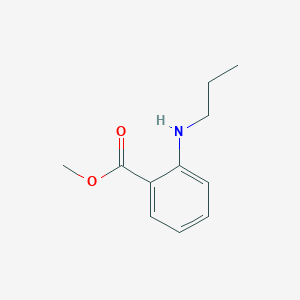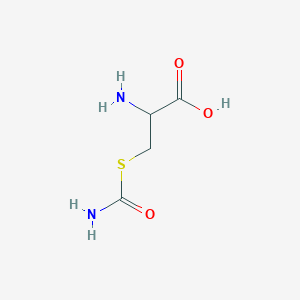![molecular formula C10H9ClN2S2 B136888 [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-24-6](/img/structure/B136888.png)
[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a chemical compound with the molecular formula C10H9ClN2S2 It is characterized by the presence of a chloro-substituted phenyl group, a sulfanyl group, and a cyanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of 3-chloro-4-methylphenyl thiol with a suitable cyanamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia or sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other similar compounds, such as:
- [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]thiourea
- [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]urea
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the sulfanyl and cyanamide groups in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.
Propriétés
IUPAC Name |
[(3-chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-3-4-8(5-9(7)11)15-10(14-2)13-6-12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFPMTNZBQYNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(=NC#N)SC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375662 |
Source


|
| Record name | [(3-chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-24-6 |
Source


|
| Record name | [(3-chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
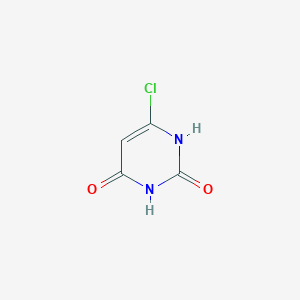
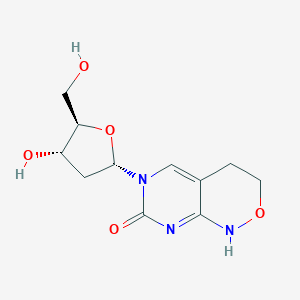
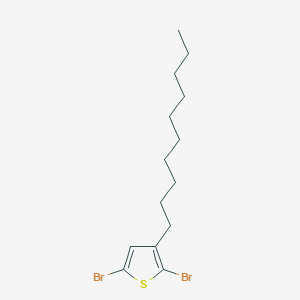
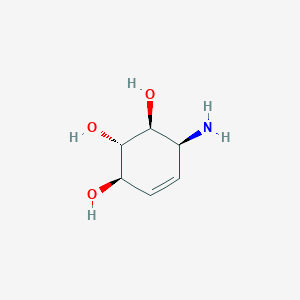
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
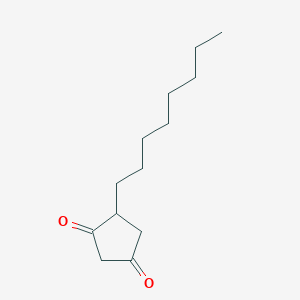
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
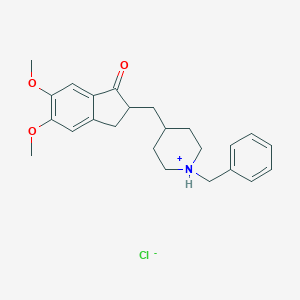
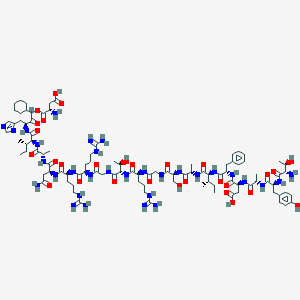
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
